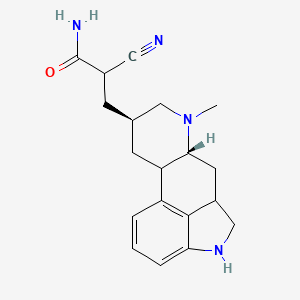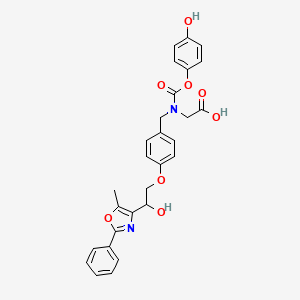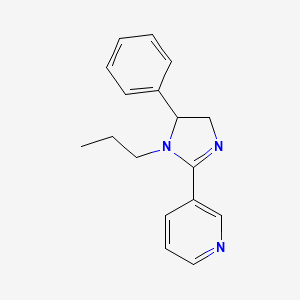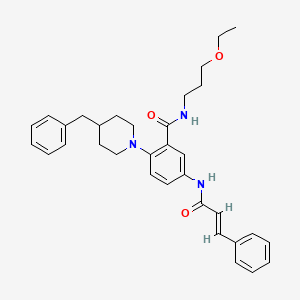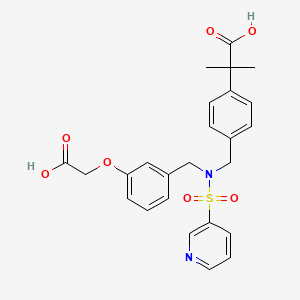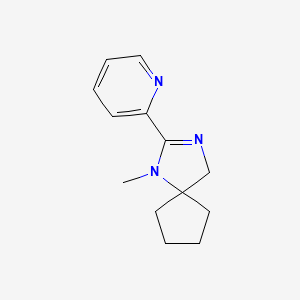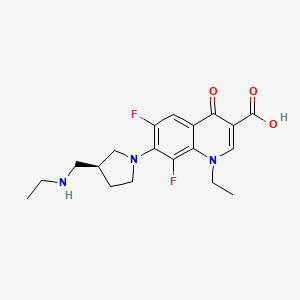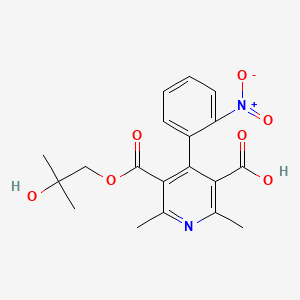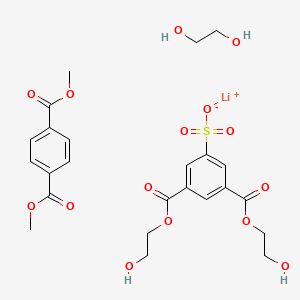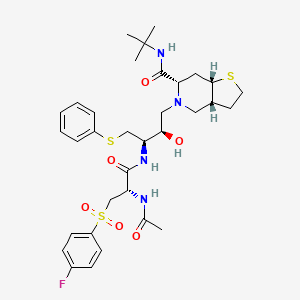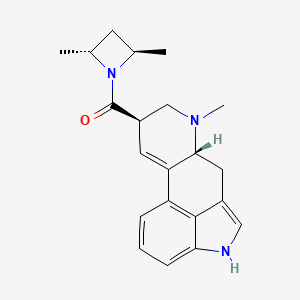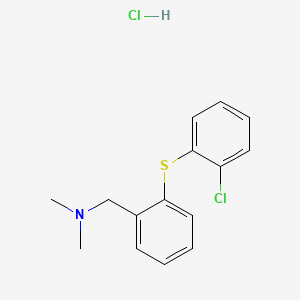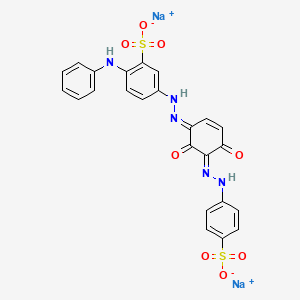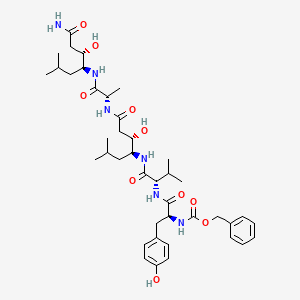
Cbz-Tyr-Val-Sta-Ala-Sta-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cbz-Tyr-Val-Sta-Ala-Sta-NH2 is a synthetic peptide compound. The abbreviation “Cbz” stands for carboxybenzyl, a protecting group used in peptide synthesis to protect the amino group from unwanted reactions. The sequence “Tyr-Val-Sta-Ala-Sta” represents the amino acids tyrosine, valine, statine, alanine, and statine, respectively. This compound is used in various scientific research applications due to its unique properties and structure .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Tyr-Val-Sta-Ala-Sta-NH2 involves the stepwise coupling of protected amino acids. The carboxybenzyl group is used to protect the amino group of tyrosine during the synthesis. The synthesis typically involves the following steps:
Protection of Amino Groups: The amino groups of the amino acids are protected using carboxybenzyl chloride (Cbz-Cl) in the presence of a base such as pyridine or triethylamine.
Coupling Reactions: The protected amino acids are coupled using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst.
Deprotection: The Cbz protecting group is removed using catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings to facilitate the efficient assembly of the peptide chain .
化学反応の分析
Types of Reactions
Cbz-Tyr-Val-Sta-Ala-Sta-NH2 undergoes various chemical reactions, including:
Oxidation: The tyrosine residue can undergo oxidation to form dityrosine or other oxidized products.
Reduction: The Cbz protecting group can be removed by reduction using catalytic hydrogenation.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used for oxidation reactions.
Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas is used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Dityrosine and other oxidized tyrosine derivatives.
Reduction: Deprotected amino acids and peptides.
Substitution: Substituted amino acids and peptides.
科学的研究の応用
Cbz-Tyr-Val-Sta-Ala-Sta-NH2 is used in various scientific research applications, including:
作用機序
The mechanism of action of Cbz-Tyr-Val-Sta-Ala-Sta-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The carboxybenzyl group provides stability and protection during synthesis but is removed to reveal the active peptide .
類似化合物との比較
Similar Compounds
Cbz-Tyr-Val-Ala-Sta-NH2: Similar structure but lacks one statine residue.
Cbz-Tyr-Val-Sta-Ala-NH2: Similar structure but lacks one statine residue.
Cbz-Tyr-Val-Sta-Val-Sta-NH2: Similar structure but has valine instead of alanine.
Uniqueness
Cbz-Tyr-Val-Sta-Ala-Sta-NH2 is unique due to its specific sequence of amino acids, including two statine residues, which are rare in natural peptides. This unique sequence provides distinct biochemical properties and potential therapeutic applications .
特性
CAS番号 |
145031-45-4 |
|---|---|
分子式 |
C41H62N6O10 |
分子量 |
799.0 g/mol |
IUPAC名 |
benzyl N-[(2S)-1-[[(2S)-1-[[(3S,4S)-1-[[(2S)-1-[[(3S,4S)-1-amino-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C41H62N6O10/c1-23(2)17-30(33(49)20-35(42)51)44-38(53)26(7)43-36(52)21-34(50)31(18-24(3)4)45-40(55)37(25(5)6)47-39(54)32(19-27-13-15-29(48)16-14-27)46-41(56)57-22-28-11-9-8-10-12-28/h8-16,23-26,30-34,37,48-50H,17-22H2,1-7H3,(H2,42,51)(H,43,52)(H,44,53)(H,45,55)(H,46,56)(H,47,54)/t26-,30-,31-,32-,33-,34-,37-/m0/s1 |
InChIキー |
BROZGFRIKIALBJ-MSQJMBMRSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)N)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2)O |
正規SMILES |
CC(C)CC(C(CC(=O)N)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


